molecular formula C11H6BrFOS B13247122 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde

3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde

Cat. No.: B13247122
M. Wt: 285.13 g/mol
InChI Key: AMMSCUGPDYZXLM-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the thiophene ring at the 3-position, and an aldehyde group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

The synthesis of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity for its targets .

Properties

Molecular Formula

C11H6BrFOS

Molecular Weight

285.13 g/mol

IUPAC Name

3-(2-bromo-6-fluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6BrFOS/c12-8-2-1-3-9(13)11(8)7-4-5-15-10(7)6-14/h1-6H

InChI Key

AMMSCUGPDYZXLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=C(SC=C2)C=O)F

Origin of Product

United States

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